molecular formula F6NO2P B579219 Nitronium hexafluorophosphate CAS No. 19200-21-6

Nitronium hexafluorophosphate

Cat. No.: B579219
CAS No.: 19200-21-6
M. Wt: 190.969
InChI Key: DXWZKTLGZWTYPL-UHFFFAOYSA-N
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Description

Nitronium hexafluorophosphate is a chemical compound with the molecular formula NO₂PF₆. It is a powerful nitrating agent used in various chemical reactions, particularly in the nitration of alkanes and aromatic compounds. The compound is known for its high reactivity and ability to introduce nitro groups into organic molecules, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitronium hexafluorophosphate can be synthesized by reacting phosphorus pentafluoride with fuming nitric acid. The reaction proceeds as follows:

PF5+HNO3NO2PF6+HF\text{PF}_5 + \text{HNO}_3 \rightarrow \text{NO}_2\text{PF}_6 + \text{HF} PF5​+HNO3​→NO2​PF6​+HF

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of high-purity reagents and precise reaction conditions is crucial for the successful production of this compound .

Chemical Reactions Analysis

Types of Reactions: Nitronium hexafluorophosphate primarily undergoes electrophilic nitration reactions. It can nitrate alkanes, aromatic compounds, and other organic molecules by introducing a nitro group (NO₂) into the substrate .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitronium hexafluorophosphate is widely used in scientific research due to its strong nitrating properties. Some of its applications include:

    Organic Synthesis: Used to introduce nitro groups into organic molecules, which can be further transformed into various functional groups.

    Material Science: Employed in the modification of polymers and other materials to enhance their properties.

    Pharmaceuticals: Utilized in the synthesis of nitro-containing drugs and intermediates.

    Environmental Chemistry: Applied in the study of nitration processes in atmospheric chemistry.

Mechanism of Action

The mechanism by which nitronium hexafluorophosphate exerts its effects involves the generation of the nitronium ion (NO₂⁺), which acts as an electrophile. The nitronium ion attacks electron-rich sites in organic molecules, leading to the formation of nitro compounds. The reaction typically proceeds through an electrophilic aromatic substitution mechanism for aromatic substrates and an electrophilic addition mechanism for alkanes .

Comparison with Similar Compounds

  • Nitronium tetrafluoroborate (NO₂BF₄)
  • Nitronium perchlorate (NO₂ClO₄)
  • Nitronium trifluoromethanesulfonate (NO₂CF₃SO₃)

Comparison: Nitronium hexafluorophosphate is unique due to its high reactivity and stability compared to other nitronium salts. It is less prone to hydrolysis and can be used in a wider range of solvents and reaction conditions. Additionally, its ability to nitrate both alkanes and aromatic compounds makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

nitronium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWZKTLGZWTYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940840
Record name Dioxoammonium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.970 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19200-21-6
Record name Phosphate(1-), hexafluoro-, nitryl (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioxoammonium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitryl hexafluorophosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

A: Research indicates that Nitronium Hexafluorophosphate can nitrate aromatic compounds like pentamethylbenzene through two distinct mechanisms []:

  • Oxidation Followed by Nitration: This pathway involves the formation of an aromatic complex with NO+PF6-, which is then oxidized by nitrogen dioxide (NO2). This oxidation generates the nitronium ion in situ, leading to subsequent nitration. Interestingly, the dominance of either mechanism can be manipulated by adjusting the reactant ratios in the reaction system [].

A: this compound can act as an oxidizing agent, enabling the demethylation of certain methoxy-substituted aromatic compounds []. A prime example is the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with NO2PF6 in acetonitrile []. Instead of nitration, this reaction leads to the formation of 2,3-dicyano-1,4-naphthoquinone and N-methylacetamide. This suggests that the nitronium salt oxidizes the methoxy groups, ultimately leading to their removal from the aromatic ring [].

A: Yes, the reaction medium plays a critical role in the selectivity of nitrations using NO2PF6. Studies on the nitration of durene and prehnitene with NO2PF6 in nitromethane revealed that the rate of nitronium ion formation from nitric acid in this solvent is slower than both the mixing rate of reactants and the rate of the electrophilic aromatic substitution itself []. This means that if the reaction is not carefully controlled, the observed product ratios may be influenced by how quickly the reactants are mixed (mixing-disguised selectivity) rather than the intrinsic reactivity of the aromatic positions []. This highlights the importance of understanding and controlling mixing parameters to achieve desired selectivity in these reactions.

A: Absolutely. Research explored its use in the synthesis of nitroacetylenes []. Treating substituted bis(trialkylsilyl)acetylenes with NO2PF6 in polar solvents like nitromethane or acetonitrile led to the successful preparation of various new nitroacetylenes. This method offered yields ranging from 30-70% []. These electrophilic nitroacetylenes demonstrated reactivity with dienes, 1,3-dipolarophiles, and participated in other typical acetylene addition reactions []. This highlights the versatility of NO2PF6 in facilitating diverse chemical transformations.

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